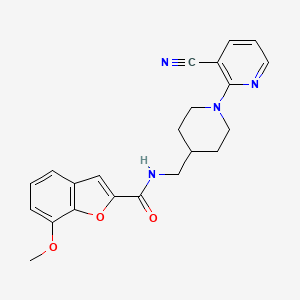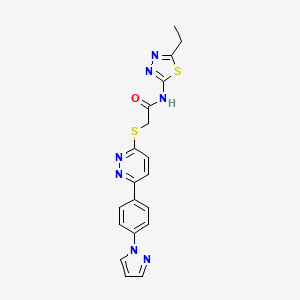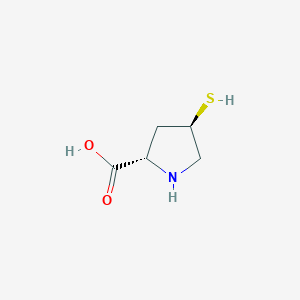![molecular formula C8H12O2 B2692473 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 2305252-88-2](/img/structure/B2692473.png)
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde is a chemical compound with the CAS Number: 2305252-88-2 . It has a molecular weight of 140.18 . The compound is stored at temperatures below -10°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde is 1S/C8H12O2/c1-7-4-8(5-7,6-9)2-3-10-7/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Organocatalytic Applications
- Constrained Beta-Proline Analogues in Organocatalytic Reactions : A study highlighted the preparation of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its catalytic potential in aldol reactions, demonstrating improved selectivity over monocyclic analogues due to the acid geometry in transition states, which plays a crucial role in enantioselectivity (Armstrong et al., 2009).
Synthesis of Bicyclic Amino Acid Derivatives
- Aza-Diels-Alder Reactions in Aqueous Solution : The synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, showcasing a route for asymmetric cycloadditions yielding derivatives with high enantiomeric excesses (Waldmann & Braun, 1991).
Versatile Chiral Building Blocks
- Enantiomerically Pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one : This compound is utilized as a chiral building block for the synthesis of terpenoids, eudesmanes, agarofurans, and norcarotenoids. The study outlines a method for preparing both optically pure enantiomers, highlighting its versatility in total synthesis (Guangzhe Yu, 2005).
Development of Backbone-Constrained Analogues
- Backbone-Constrained γ-Amino Acid Analogues : Research communicates a synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This work is significant for creating analogues of FDA-approved drugs like baclofen and pregabalin, showcasing the chemical's role in developing therapeutically relevant compounds (Garsi et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H227, H315, H319, and H335 . These statements indicate that the compound may be combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-4-8(5-7,6-9)2-3-10-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWGOLOMMQCZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde | |
CAS RN |
2305252-88-2 |
Source


|
| Record name | 1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692390.png)




![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)




![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)


